

An In-depth Technical Guide to Benzyl 2-oxoacetate (CAS: 52709-42-9)

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Compound of Interest

Compound Name: **Benzyl 2-oxoacetate**

Cat. No.: **B1599646**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester that serves as a versatile building block in organic synthesis. Its unique bifunctional nature, possessing both an electrophilic ketone and an ester moiety, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including heterocyclic compounds and alpha-hydroxy esters. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **Benzyl 2-oxoacetate**, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Benzyl 2-oxoacetate** is presented in the table below. While some data like boiling point are not readily available in the literature, the provided information is based on supplier specifications and computational predictions.

Property	Value	Reference(s)
CAS Number	52709-42-9	N/A
Molecular Formula	C ₉ H ₈ O ₃	[1][2]
Molecular Weight	164.16 g/mol	[1][2]
Appearance	Not specified (likely a liquid or low-melting solid)	N/A
Boiling Point	No data available	[3]
Melting Point	No data available	N/A
Density	No data available	N/A
Solubility	Soluble in common organic solvents	N/A
SMILES	O=C(OCC1=CC=CC=C1)C=O	[3]

Synthesis of Benzyl 2-oxoacetate

While specific literature detailing the synthesis of **Benzyl 2-oxoacetate** is sparse, a plausible and efficient method involves the reaction of benzyl alcohol with an activated form of oxalic acid, such as oxalyl chloride. This method is analogous to the preparation of other esters from alcohols and acyl chlorides.

Experimental Protocol: Synthesis from Benzyl Alcohol and Oxalyl Chloride

This protocol is a generalized procedure based on standard esterification reactions.

Materials:

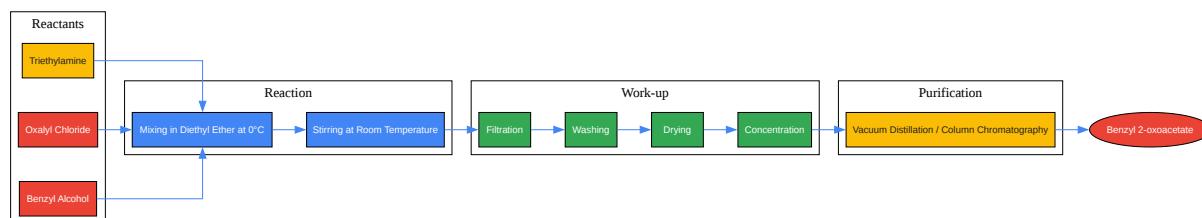
- Benzyl alcohol
- Oxalyl chloride
- Anhydrous diethyl ether or dichloromethane

- Triethylamine or pyridine (as a base)
- Anhydrous sodium sulfate
- Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add a solution of oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred mixture via the dropping funnel over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Benzyl 2-oxoacetate**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for **Benzyl 2-oxoacetate**.

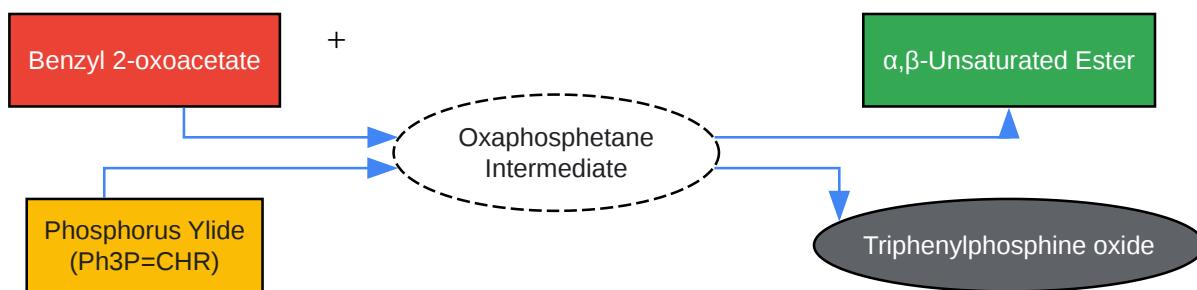
Reactivity and Synthetic Applications

The reactivity of **Benzyl 2-oxoacetate** is dominated by the two adjacent carbonyl groups. The ketone is susceptible to nucleophilic attack, and the ester can undergo hydrolysis or transesterification. This dual reactivity makes it a valuable intermediate in various synthetic transformations.

Reactions at the Ketone Carbonyl Group

- Wittig Reaction: **Benzyl 2-oxoacetate** can react with phosphorus ylides in a Wittig reaction to form α,β -unsaturated esters. This provides a route to various substituted acrylates.

DOT Diagram of the Wittig Reaction:



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Caption: Wittig reaction of **Benzyl 2-oxoacetate**.

- Grignard Reaction: Addition of Grignard reagents to the ketone carbonyl will yield tertiary α-hydroxy esters after an aqueous workup.

Reactions Involving Both Carbonyl Groups

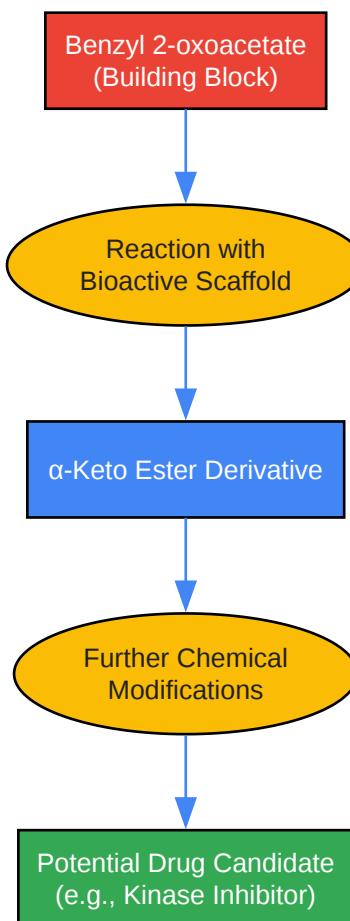
- Heterocycle Synthesis: The 1,2-dicarbonyl moiety in **Benzyl 2-oxoacetate** is a classic precursor for the synthesis of various heterocyclic systems, such as quinoxalines (by condensation with o-phenylenediamines) and pyrazines.

Applications in Drug Development

While specific examples of marketed drugs synthesized directly from **Benzyl 2-oxoacetate** are not readily found in the public domain, its structural motifs are present in various biologically active molecules. The α-keto ester functionality is a key pharmacophore in a number of enzyme inhibitors, including inhibitors of proteases and kinases. The benzyl ester group can serve as a protecting group for the carboxylic acid, which can be readily removed by hydrogenolysis to unmask the free acid, a common functional group in many drug molecules.

The potential for **Benzyl 2-oxoacetate** as a building block in the synthesis of novel kinase inhibitors and antiviral agents is significant. For instance, it could be used to introduce the α-keto ester moiety into a larger scaffold, which could then interact with the active site of a target enzyme.

DOT Diagram of Potential Drug Development Logic:



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Caption: Logic for using **Benzyl 2-oxoacetate** in drug discovery.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for **Benzyl 2-oxoacetate** is not widely published. However, based on its structure, the following characteristic peaks would be expected in its NMR spectra.

Expected ^1H NMR (CDCl_3 , 400 MHz):

- $\delta \sim 9.5\text{-}10.0$ ppm (s, 1H, aldehydic proton)
- $\delta \sim 7.3\text{-}7.5$ ppm (m, 5H, aromatic protons)
- $\delta \sim 5.3$ ppm (s, 2H, benzylic protons)

Expected ^{13}C NMR (CDCl_3 , 100 MHz):

- $\delta \sim 185$ ppm (aldehydic carbonyl)
- $\delta \sim 160$ ppm (ester carbonyl)
- $\delta \sim 135$ ppm (quaternary aromatic carbon)
- $\delta \sim 128\text{-}129$ ppm (aromatic CH carbons)
- $\delta \sim 68$ ppm (benzylic carbon)

Note: These are predicted chemical shifts and may vary in an actual experimental spectrum.

Conclusion

Benzyl 2-oxoacetate is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to participate in a variety of chemical transformations makes it a useful precursor for the construction of complex molecular architectures, including those with potential therapeutic applications. Further research into the reactivity and applications of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new drug candidates.

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